molecular formula C15H23N3 B15222110 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine

1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine

Cat. No.: B15222110
M. Wt: 245.36 g/mol
InChI Key: YZTULBCCOVIOTC-UHFFFAOYSA-N
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Description

1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine is a complex organic compound characterized by its unique structure, which includes an azetidine ring and a cyclohexyl group attached to an aminophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenylcyclohexane with azetidin-3-amine under controlled conditions. The reaction is often catalyzed by transition metals and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors is also explored to enhance the scalability and reduce production costs. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups .

Scientific Research Applications

1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel antibiotics and anticancer agents.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials

Mechanism of Action

The mechanism of action of 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of enzymatic activity, influencing various cellular processes .

Comparison with Similar Compounds

Uniqueness: 1-(4-(4-Aminophenyl)cyclohexyl)azetidin-3-amine is unique due to its combination of an azetidine ring with a cyclohexyl and aminophenyl group, providing a distinct set of chemical and biological properties. This structural uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C15H23N3

Molecular Weight

245.36 g/mol

IUPAC Name

1-[4-(4-aminophenyl)cyclohexyl]azetidin-3-amine

InChI

InChI=1S/C15H23N3/c16-13-5-1-11(2-6-13)12-3-7-15(8-4-12)18-9-14(17)10-18/h1-2,5-6,12,14-15H,3-4,7-10,16-17H2

InChI Key

YZTULBCCOVIOTC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=C(C=C2)N)N3CC(C3)N

Origin of Product

United States

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